1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 923776-21-0
VCID: VC7349558
InChI: InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-1-2-9(18-20(8)11)19-5-3-7(4-6-19)10(21)22/h1-2,7H,3-6H2,(H,21,22)
SMILES: C1CN(CCC1C(=O)O)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Molecular Formula: C12H12F3N5O2
Molecular Weight: 315.256

1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid

CAS No.: 923776-21-0

Cat. No.: VC7349558

Molecular Formula: C12H12F3N5O2

Molecular Weight: 315.256

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid - 923776-21-0

Specification

CAS No. 923776-21-0
Molecular Formula C12H12F3N5O2
Molecular Weight 315.256
IUPAC Name 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-1-2-9(18-20(8)11)19-5-3-7(4-6-19)10(21)22/h1-2,7H,3-6H2,(H,21,22)
Standard InChI Key WHVOILKXHRDNMW-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=NN3C(=NN=C3C(F)(F)F)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid, reflects its fused triazolo-pyridazine ring system and piperidine-carboxylic acid substituent. Key physicochemical properties include:

PropertyValue
CAS No.923776-21-0
Molecular FormulaC12H12F3N5O2\text{C}_{12}\text{H}_{12}\text{F}_{3}\text{N}_{5}\text{O}_{2}
Molecular Weight315.256 g/mol
SMILESC1CN(CCC1C(=O)O)C2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIKeyWHVOILKXHRDNMW-UHFFFAOYSA-N
SolubilityNot available

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the piperidine-4-carboxylic acid moiety introduces hydrogen-bonding capabilities critical for target engagement .

Although direct studies on this compound are scarce, structurally similar triazolo[4,3-b]pyridazine derivatives exhibit potent dual inhibition of c-Met and Pim-1 kinases, which are implicated in tumor proliferation and survival . For instance, compound 4g (a derivative with a p-methoxybenzylidene group) demonstrated IC50_{50} values of 0.163 μM (c-Met) and 0.283 μM (Pim-1), outperforming reference inhibitors . The target compound’s trifluoromethyl and carboxylic acid groups may similarly enhance binding to kinase ATP pockets through hydrophobic interactions and hydrogen bonding .

Apoptosis Induction and Cell Cycle Arrest

In MCF-7 breast cancer cells, derivative 4g induced S-phase cell cycle arrest (48.56% apoptosis) and upregulated caspase-9 activity by 29.61-fold compared to controls . These effects correlate with suppression of PI3K/AKT/mTOR signaling, a pathway likely modulated by the carboxylic acid moiety’s interaction with kinase domains .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

Recent SAR studies highlight the importance of electron-donating groups on the benzylidene ring for cytotoxic activity :

  • Methoxy and hydroxy groups enhance antiproliferative effects by improving solubility and target affinity.

  • Trifluoromethyl groups contribute to metabolic stability and hydrophobic interactions with kinase pockets .

  • Carboxylic acid functionalities enable hydrogen bonding with residues like Met1160 in c-Met and Lys67 in Pim-1 .

DerivativeSubstituentMean GI% (NCI-60 Panel)
4gp-Methoxybenzylidene55.84
4aUnsubstituted29.08
Target CompoundPiperidine-4-carboxylic acidData pending

Computational and Docking Studies

Binding Mode with c-Met

Docking simulations of analogous compounds reveal critical interactions:

  • Triazolo[4,3-b]pyridazine core forms π-π stacking with Tyr1230 (ΔG=8.55kcal/mol\Delta G = -8.55 \, \text{kcal/mol}) .

  • Carboxylic acid group hydrogen bonds with Met1160 (distance: 3.11 Å) .

  • Trifluoromethyl group engages in hydrophobic interactions with Ile1084 .

Pim-1 Inhibition

In Pim-1 simulations, the piperidine moiety aligns with Val52 and Lys67, achieving a binding energy of 8.24kcal/mol-8.24 \, \text{kcal/mol} . These interactions suggest dual kinase inhibition potential for the target compound.

Pharmacokinetic and Drug-Likeness Profiles

While experimental ADMET data are unavailable, in silico predictions for related compounds indicate:

  • Moderate bioavailability due to the carboxylic acid’s polarity.

  • Potential blood-brain barrier penetration limited by molecular weight (>500 Da threshold) .

  • CYP450 interactions likely due to the triazole ring’s metabolic susceptibility .

Comparative Analysis with Derivatives

CompoundMolecular WeightKey SubstituentReported Activity
Target Compound315.256Piperidine-4-carboxylic acidKinase inhibition (predicted)
N-(4-Fluorobenzyl) derivative 422.4CarboxamideUndisclosed
4g 452.5p-MethoxybenzylideneDual c-Met/Pim-1 inhibition

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